molecular formula C27H28N4O4S2 B12146892 2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12146892
M. Wt: 536.7 g/mol
InChI Key: HYCJNHNIBLDQHY-UUYOSTAYSA-N
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Description

2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C27H28N4O4S2 and its molecular weight is 536.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H28N4O4S2

Molecular Weight

536.7 g/mol

IUPAC Name

(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H28N4O4S2/c1-16-6-5-11-30-23(16)28-24(29-13-17(2)35-18(3)14-29)21(25(30)32)12-22-26(33)31(27(36)37-22)15-19-7-9-20(34-4)10-8-19/h5-12,17-18H,13-15H2,1-4H3/b22-12-

InChI Key

HYCJNHNIBLDQHY-UUYOSTAYSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=C(C=C5)OC

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)OC

Origin of Product

United States

Biological Activity

The compound 2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic organic molecule notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O4S2C_{22}H_{26}N_{4}O_{4}S_{2} with a molecular weight of 474.6 g/mol. The IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H26N4O4S2
Molecular Weight474.6 g/mol
IUPAC Name(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyHFOUKGOEUXHDPB-MFOYZWKCSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of functional groups allows for:

  • Hydrogen Bonding : Facilitates binding to target proteins.
  • Hydrophobic Interactions : Enhances affinity towards lipid membranes.
  • Covalent Bond Formation : Potentially alters the activity of target enzymes.

Research indicates that the compound may act as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and autoimmune diseases. Its mechanism involves irreversible inhibition through covalent bonding, leading to decreased MPO activity in stimulated human blood samples .

Antioxidant Properties

Studies have demonstrated that compounds with similar structural motifs exhibit significant antioxidant activity. The thiazolidinone moiety is known to scavenge free radicals, suggesting potential use in oxidative stress-related conditions.

Anti-inflammatory Effects

Inhibition of MPO has been linked to reduced inflammation in various models. The compound's ability to modulate inflammatory pathways positions it as a candidate for treating conditions like cardiovascular diseases and arthritis .

Case Studies

  • Preclinical Evaluation : A study evaluated the efficacy of a related compound in inhibiting MPO in lipopolysaccharide-treated cynomolgus monkeys. Results showed robust inhibition of plasma MPO activity post-administration, highlighting the therapeutic potential in inflammatory disorders .
  • Selective Inhibition : N1-substituted derivatives demonstrated high selectivity for MPO over other peroxidases, indicating a favorable pharmacological profile for targeted therapies .

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